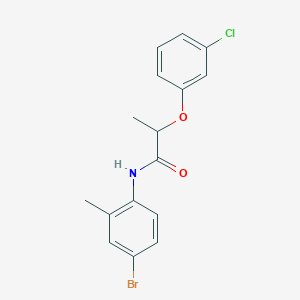![molecular formula C20H31NO6 B4074364 1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate
説明
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate, also known as AZD9272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the Toll-like receptor 7 (TLR7), which is involved in the immune response to viral infections and cancer. In
作用機序
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate acts as a selective antagonist of TLR7, which is a receptor that recognizes viral RNA and triggers the immune response to viral infections. By inhibiting TLR7, this compound can modulate the immune response to cancer cells and viral infections. Additionally, this compound has been shown to activate the production of interferon-alpha, which is a cytokine that plays a key role in the immune response to viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These effects include the activation of the immune response to cancer cells and viral infections, the inhibition of tumor growth, and the modulation of cytokine production. Additionally, this compound has been shown to have a favorable safety profile in animal models, with no significant toxic effects observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of 1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate for lab experiments is its specificity for TLR7, which allows for the selective modulation of the immune response to viral infections and cancer cells. Additionally, this compound has been shown to have a favorable safety profile in animal models, which makes it a promising candidate for further clinical development. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate. One potential application is in the treatment of viral infections, including influenza and hepatitis B. Additionally, this compound has shown promising results in preclinical studies for the treatment of cancer, and further research is needed to explore its potential therapeutic effects in this area. Finally, the development of more water-soluble formulations of this compound could improve its bioavailability and facilitate its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic effects in cancer and viral infections. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
科学的研究の応用
1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate has been studied for its potential therapeutic effects in various diseases, including cancer and viral infections. In preclinical studies, this compound has been shown to enhance the immune response to cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to activate the immune response to viral infections, including influenza and hepatitis B.
特性
IUPAC Name |
oxalic acid;1-[3-(4-propan-2-yloxyphenoxy)propyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-16(2)21-18-10-8-17(9-11-18)20-15-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h8-11,16H,3-7,12-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHKCMQUBVVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)
![1-[4-(2-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4074304.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)
![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![2-[3'-isobutyl-5'-(4-methoxyphenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)
![3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)